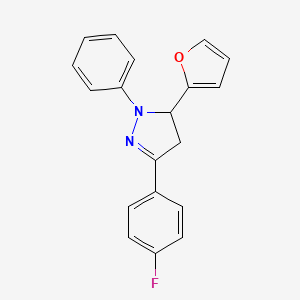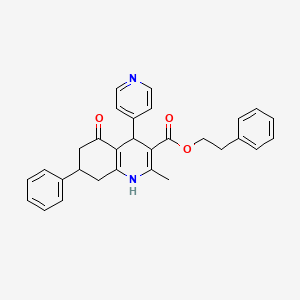![molecular formula C16H16N2O4S B5157071 1-[3-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-methylsulfanylethanone](/img/structure/B5157071.png)
1-[3-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-methylsulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-methylsulfanylethanone is a complex organic compound that features a benzodioxole moiety, an oxazolo-pyridine ring, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-methylsulfanylethanone typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Construction of the Oxazolo-Pyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: This can be done via nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-methylsulfanylethanone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxazolo-pyridine ring can be reduced under specific conditions.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxazolo-pyridine derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
1-[3-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-methylsulfanylethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of new drugs, particularly for its anticancer properties.
Biological Studies: Investigation of its effects on cellular pathways and its potential as a biochemical probe.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[3-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-methylsulfanylethanone involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: Potential involvement in pathways related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
Oxazolo-pyridine Derivatives: Compounds with similar ring structures that exhibit various biological activities.
Uniqueness
1-[3-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-methylsulfanylethanone is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-23-8-15(19)18-5-4-12-11(7-18)16(17-22-12)10-2-3-13-14(6-10)21-9-20-13/h2-3,6H,4-5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVHDUUVYFBGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCC2=C(C1)C(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylpropanamide](/img/structure/B5157005.png)
![PROPYL 4-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE](/img/structure/B5157028.png)
![5,5,5-trifluoro-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)pentanoic acid](/img/structure/B5157040.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5157051.png)
![N-cyclopropyl-4-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-imidazole-2-carboxamide trifluoroacetate](/img/structure/B5157053.png)
![2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5157057.png)
![(3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5157063.png)
![1-(4-bromophenyl)-2-[5-(2-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B5157079.png)
![2-(benzoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5157087.png)
![N'-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-N,N-dimethylsuccinamide](/img/structure/B5157094.png)
![3-[2-(1-adamantyloxy)-2-oxoethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5157108.png)

![propyl 4-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5157118.png)
